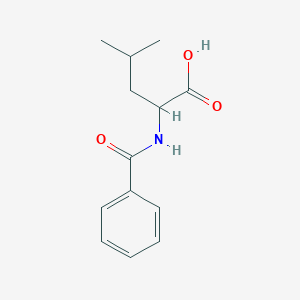

N-Benzoyl-L-leucine

Vue d'ensemble

Description

N-Benzoyl-L-leucine is a derivative of the amino acid leucine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the leucine molecule. This compound is often used in peptide synthesis and serves as a ligand in various chemical reactions. Its molecular formula is C13H17NO3, and it has a molecular weight of 235.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-leucine can be synthesized through the reaction of L-leucine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete dissolution of reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters are carefully controlled to optimize yield and purity. The process includes steps like solvent extraction, crystallization, and purification through recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: The compound can be reduced to form N-benzyl-L-leucine, where the benzoyl group is converted to a benzyl group.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: N-benzyl-L-leucine.

Substitution: Various substituted leucine derivatives

Applications De Recherche Scientifique

Synthesis and Characterization

N-Benzoyl-L-leucine can be synthesized through various methods, including acylation reactions where benzoic anhydride reacts with L-leucine or its esters. This compound serves as a crucial building block for synthesizing peptides and other bioactive compounds. The synthesis often involves high-performance liquid chromatography (HPLC) for purification and characterization of the resulting products .

Key Synthesis Methods:

- Acylation Reaction : Involves coupling benzoic acid derivatives with amino acids or their esters.

- Use of Catalysts : Enzymatic catalysis (e.g., using CPDY) has been employed to enhance reaction efficiency and specificity .

Biological Activities

This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Recent studies have demonstrated that N-benzoyl amino acids, including this compound, show significant antifungal properties against pathogens such as Fusarium temperatum and Aspergillus fumigatus. The antifungal efficacy was evaluated using standard protocols, indicating a promising potential for developing antifungal agents .

Role in Peptide Synthesis

As a derivative of leucine, this compound is integral in synthesizing peptides with specific properties. Its ability to form stable peptide bonds allows researchers to explore new peptide-based therapeutics .

Drug Development

The compound's structural characteristics make it suitable for designing new pharmaceuticals. Its derivatives are being studied for their roles as potential drug candidates due to their biological activity profiles.

Chiral Recognition Studies

This compound has been utilized in chiral recognition studies involving cyclodextrins. Its ability to form inclusion complexes has been explored using Raman spectroscopy, highlighting its significance in the development of chiral separation techniques .

Nutritional Supplements

Given the essential role of leucine in protein synthesis and metabolism, this compound may have applications as an ergogenic supplement in sports nutrition .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of N-Benzoyl-L-leucine involves its role as a ligand in peptide synthesis. It binds to the active sites of enzymes involved in peptide bond formation, thereby protecting the amino group of leucine from unwanted reactions. In biological systems, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes, leading to cell death .

Comparaison Avec Des Composés Similaires

N-Benzoyl-L-isoleucine: Similar in structure but with isoleucine instead of leucine.

N-Benzoyl-D-leucine: The D-enantiomer of N-Benzoyl-L-leucine.

N-Benzoyl-L-valine: Similar structure with valine instead of leucine

Uniqueness: this compound is unique due to its specific use in peptide synthesis and its potential cytotoxic effects. Compared to its analogs, it has distinct properties that make it valuable in both chemical and biological research .

Activité Biologique

N-Benzoyl-L-leucine is a derivative of the amino acid leucine, modified by the addition of a benzoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antifungal agent. This article provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of L-leucine with benzoyl chloride or benzoic anhydride in the presence of a suitable catalyst. Various studies have reported different synthetic pathways:

- Methodology : A common method involves refluxing L-leucine with benzoic anhydride in acetic acid, yielding this compound with good purity and yield .

- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry, confirming the presence of the benzoyl moiety and the integrity of the leucine structure .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains:

- Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : It has also shown promising antifungal effects against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. In vitro assays revealed that certain derivatives, including this compound, inhibited fungal growth effectively, with inhibition percentages exceeding 80% at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has established some SARs:

- Benzoyl Moiety Influence : The presence and position of substituents on the benzoyl ring significantly affect antimicrobial potency. For instance, modifications to the aromatic ring have been correlated with enhanced binding affinities to target enzymes like fungal chitinase .

- Leucine Backbone : The hydrophobic nature of leucine contributes to the overall lipophilicity of the compound, which may enhance membrane penetration and bioactivity against microbial cells .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Disruption of Cell Membranes : The compound may integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in cell wall synthesis or metabolic pathways, this compound could inhibit essential functions in microbial growth .

Case Studies

- Study on Antifungal Efficacy : A recent study evaluated various N-benzoyl amino acids against A. fumigatus. This compound was among those showing significant antifungal activity, demonstrating a 70% reduction in fungal growth at 640 μg/mL concentration after 48 hours .

- Antibacterial Screening : In another case study focusing on bacterial pathogens, this compound was tested alongside traditional antibiotics. The results indicated that it could serve as a potential adjunct therapy due to its synergistic effects when combined with existing antibacterial agents .

Propriétés

IUPAC Name |

(2S)-2-benzamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGZPYHEPOBFG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316374 | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-83-7 | |

| Record name | Benzoyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.